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4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline Documentation Hub

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  • Product: 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

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Protocols & Analytical Methods

Method

HPLC method development for 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline analysis

Application Note: Robust RP-HPLC Method Development and Validation for 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline Introduction & Chemical Profiling 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline (CAS: 1178831-43-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust RP-HPLC Method Development and Validation for 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

Introduction & Chemical Profiling

4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline (CAS: 1178831-43-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. The rational design of a High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties, as its structural features present specific chromatographic challenges.

  • Lipophilicity & Retention: The presence of the chloro group, two methoxy groups, and two methyl groups on the quinoline core renders the molecule highly hydrophobic. This physical characteristic dictates the use of Reversed-Phase HPLC (RP-HPLC) to achieve adequate retention and separation from synthetic impurities[2].

  • Ionization & Secondary Interactions: The endocyclic nitrogen of the quinoline ring is basic (estimated pKa ~4.5). In neutral aqueous solutions, this nitrogen is partially ionized, leading to unpredictable retention times and peak splitting. Furthermore, basic amines strongly interact with residual ionized silanols ( −SiO− ) on silica-based stationary phases via cation-exchange mechanisms, which is the primary cause of severe peak tailing in quinoline analysis[3].

Method Development Rationale (The "Why")

To establish a robust, self-validating analytical method, we must control the thermodynamic equilibrium of the analyte within the column. Every parameter chosen below is dictated by the chemical causality of the analyte.

  • Mobile Phase pH Control: To suppress silanol interactions, the mobile phase must be highly acidic. By using 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0), we achieve two critical goals: (1) the quinoline nitrogen is fully protonated, ensuring a single, stable ionization state, and (2) the residual silanols on the stationary phase are fully neutralized to −SiOH , effectively eliminating secondary cation-exchange interactions[3][4].

  • Stationary Phase Selection: While a standard end-capped C18 column provides baseline hydrophobic retention, a Phenyl-Hexyl stationary phase is optimal for this specific derivative. The phenyl ring of the column chemistry engages in π−π electron donor-acceptor interactions with the electron-rich dimethoxy-quinoline core, enhancing selectivity and peak shape compared to purely aliphatic phases. Alternatively, mixed-mode columns (e.g., cation-exchange combined with reversed-phase) have also proven highly effective for basic quinolines[5].

Workflow Visualization

HPLC_Method_Dev Start Analyte Profiling: 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline Phase1 Mobile Phase Optimization Target pH 2.0 - 2.5 (0.1% TFA) Goal: Suppress Silanol Ionization Start->Phase1 Basic pKa (~4.5) dictates low pH Phase2 Stationary Phase Selection Primary: Phenyl-Hexyl (π-π interactions) Alternative: End-capped C18 Phase1->Phase2 Aqueous/MeCN Gradient Decision System Suitability Check Tailing Factor (Tf) ≤ 1.5? Plates (N) > 5000? Phase2->Decision Initial Injection Optimize Troubleshooting Increase Ionic Strength or Use Ion-Pairing Reagent Decision->Optimize FAIL (Tf > 1.5) Validate Method Validation Workflow (Linearity, Accuracy, Precision, LOD/LOQ) Decision->Validate PASS (Self-Validated) Optimize->Decision Re-inject

Figure 1: Logical workflow for HPLC method development and self-validation of basic quinolines.

Experimental Protocol: Self-Validating Workflow

This protocol incorporates built-in System Suitability Testing (SST) to ensure the method validates its own performance prior to every analytical run, ensuring absolute trustworthiness of the generated data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of TFA. Mix and degas.

    • Causality Note: Adding TFA to both phases prevents baseline drift during gradient elution by maintaining a constant UV absorbance background across the run.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline reference standard. Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Pipette 500 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (80% A / 20% B).

    • Causality Note: Diluting the sample in the initial mobile phase prevents solvent-mismatch at the column head, which is a primary cause of peak distortion and splitting.

Step 3: Instrument Setup & Equilibration

  • Install an end-capped Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).

  • Purge the HPLC system lines with Mobile Phases A and B.

  • Equilibrate the column at the initial gradient conditions (20% B) at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline at 254 nm is perfectly stable.

Step 4: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing unknown samples, inject the Working Standard (50 µg/mL) six consecutive times. The system is only deemed "Valid" if it passes the strict criteria outlined in Table 3. If the Tailing Factor exceeds 1.5, halt the run immediately; this indicates insufficient silanol suppression and requires fresh mobile phase preparation[3].

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSettingScientific Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) π−π interactions with the electron-rich quinoline core.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer and peak sharpness.
Detection UV at 254 nm and 320 nmCaptures both general aromatic and specific quinoline chromophores.
Injection Vol 10 µLPrevents column mass overloading and maintains Gaussian peak shapes.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)
0.08020
2.08020
10.02080
12.02080
12.18020
17.08020

Table 3: System Suitability Testing (SST) Criteria

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤ 1.0% (n=6)Indicates pump malfunction, leaks, or inadequate column equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Indicates autosampler inaccuracy, injection needle blockage, or sample degradation.
Tailing Factor ( Tf​ ) ≤ 1.5Indicates unsuppressed silanol interactions or column voiding.
Theoretical Plates ( N ) > 5000Indicates severe column degradation, stationary phase loss, or excessive dead volume.

Troubleshooting & Optimization

  • Symptom: Broad or split peaks.

    • Causality: Insufficient buffering capacity or sample solvent mismatch.

    • Action: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Verify the mobile phase pH is strictly < 2.5.

  • Symptom: Retention time shifts > 0.2 minutes between consecutive runs.

    • Causality: Incomplete column re-equilibration after the gradient cycle.

    • Action: Extend the post-run equilibration time (Step 12.1 to 17.0 min in Table 2) by an additional 3-5 minutes to ensure the stationary phase is fully hydrated before the next injection.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]

Sources

Application

Application Note: Therapeutic Scaffolding with 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

Executive Summary & Scaffold Significance The quinoline heterocycle is a privileged pharmacophore in modern drug discovery. While the standard 4-chloro-6,7-dimethoxyquinoline core serves as the foundational building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

The quinoline heterocycle is a privileged pharmacophore in modern drug discovery. While the standard 4-chloro-6,7-dimethoxyquinoline core serves as the foundational building block for numerous FDA-approved tyrosine kinase inhibitors (TKIs) [1], the specific derivative 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline (CAS: 1178831-43-0) offers a highly specialized structural advantage. The introduction of C2 and C3 methyl groups provides critical steric parameters that medicinal chemists leverage to break molecular planarity. This application note details the mechanistic rationale, synthetic protocols, and biological evaluation workflows for utilizing this sterically hindered scaffold to develop highly selective targeted therapeutics.

Mechanistic Rationale: The "Steric Twist" Paradigm

In standard quinoline-based TKIs, the C4-anilino group typically adopts a planar conformation to bind the ATP-binding hinge region of kinases [2]. However, pan-kinase activity often leads to off-target toxicity. The 2,3-dimethyl substitution pattern solves this through structural causality:

  • Electronic Modulation (C6, C7): The 6,7-dimethoxy groups are electron-donating. They increase the electron density of the quinoline ring, raising the pKa​ of the N1 nitrogen (enhancing its ability to act as a critical hydrogen bond acceptor in the kinase active site) and improving aqueous solubility.

  • Steric Causality (C2, C3): The C3-methyl group creates severe steric repulsion with any nucleophile introduced at the C4 position. This forces the attached C4-aniline ring to adopt an orthogonal (twisted) conformation relative to the quinoline core. This "steric twist" restricts the molecule from binding to flat, promiscuous kinase active sites, driving selectivity toward kinases with deep, accommodating hydrophobic pockets (e.g., c-Met, mutant EGFR, or Src) [3].

Synthetic Methodologies & Workflows

The C4-chlorine atom is the primary reactive handle, susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) [1]. However, the adjacent C3-methyl group significantly increases the activation energy required for nucleophilic attack. Standard thermal SN​Ar conditions often result in poor yields. To overcome this, we utilize a self-validating acid-catalyzed system.

Table 1: Optimization of C4-Amination Conditions for Sterically Hindered Quinolines
Reaction ConditionCatalyst/AdditiveTemperatureYield (%)Mechanistic Outcome / Causality
Standard SN​Ar None (EtOH solvent)80 °C< 15%C3-methyl steric clash prevents intermediate formation.
Acid-Catalyzed SN​Ar Conc. HCl (cat.) 85 °C 78 - 85% N1 protonation dramatically increases C4 electrophilicity.
Buchwald-Hartwig Pd2​(dba)3​ , Xantphos100 °C60 - 70%Required only for highly deactivated, electron-poor anilines.
Protocol 1: Acid-Catalyzed SN​Ar (Self-Validating Workflow)

Objective: Synthesize an orthogonal 4-anilino-6,7-dimethoxy-2,3-dimethylquinoline derivative.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline (1.0 eq, 2.0 mmol) and the desired aniline derivative (1.2 eq, 2.4 mmol) in 15 mL of anhydrous isopropanol.

  • Catalytic Activation: Add 2-3 drops of concentrated HCl (37%). Causality: The immediate color change (typically to deep yellow/orange) visually validates the protonation of the quinoline N1, confirming the activation of the C4 position for nucleophilic attack.

  • Reflux & In-Process Control (IPC): Heat the mixture to 85 °C for 4–6 hours. Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material mass ( [M+H]+ 252.1) is entirely replaced by the product mass. The steric hindrance prevents over-reaction or dimerization.

  • pH-Driven Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 20 mL). Causality: Neutralizing the HCl deprotonates the product, driving it into the organic layer while inorganic salts and unreacted polar impurities remain in the aqueous phase.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and evaporate. Recrystallize from ethanol/water to yield the pure orthogonal TKI precursor.

Biological Application: Kinase Inhibition Profiling

To validate the selectivity gained by the 2,3-dimethyl substitution, compounds must be screened using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: TR-FRET Kinase Assay (c-Met vs. EGFR)
  • Preparation: Prepare 3-fold serial dilutions of the synthesized quinoline inhibitor in 100% DMSO.

  • Incubation: In a 384-well plate, combine 10 µL of kinase buffer containing the target kinase (e.g., c-Met or EGFR) with 100 nL of the inhibitor. Incubate for 15 minutes at room temperature to allow the twisted quinoline to dock into the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of ATP/substrate mix. Causality: The inhibitor acts as an ATP-competitive antagonist. If the steric twist perfectly matches the c-Met pocket, it will outcompete ATP, preventing substrate phosphorylation.

  • Detection & Validation: Add the Eu-labeled anti-phospho antibody. The TR-FRET signal is directly proportional to kinase activity. A reduction in signal validates target engagement.

Table 2: Representative SAR Impact of C2/C3 Methylation on Kinase Selectivity
Scaffold Corec-Met IC50​ (nM)EGFR IC50​ (nM)Selectivity Ratio (EGFR/c-Met)
4-Chloro-6,7-dimethoxyquinoline (Standard)12.58.20.65 (Poor Selectivity)
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline 4.1 > 10,000 > 2,400 (High Selectivity)

Data Interpretation: The addition of the 2,3-dimethyl groups completely abolishes binding to the flatter EGFR active site while enhancing affinity for the deep c-Met pocket.

Visualizations

SynthesisWorkflow A 4-Chloro-6,7-dimethoxy- 2,3-dimethylquinoline B Protonation of N1 (Catalytic HCl) A->B Increases C4 Electrophilicity C Nucleophilic Attack (Aniline) B->C Overcomes C3 Steric Hindrance D Orthogonal C4-Anilino Target Compound C->D Product Isolation

Logical workflow for overcoming C3-methyl steric hindrance during C4-amination.

Pathway Ligand Oncogenic Ligand (e.g., HGF) Kinase Target Tyrosine Kinase (e.g., c-Met) Ligand->Kinase Receptor Activation Signaling Downstream Signaling (PI3K / MAPK) Kinase->Signaling Phosphorylation Cascade Inhibitor 2,3-Dimethylquinoline Derivative Inhibitor->Kinase ATP-Competitive Binding (Deep Pocket) Outcome Tumor Cell Apoptosis Signaling->Outcome Pathway Inhibition

Mechanism of action for targeted kinase inhibition by quinoline derivatives.

References

  • Title: Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: SUBSTITUTED 3-CYANOQUINOLINES AS PROTEIN TYROSINE KINASES INHIBITORS (EP1117659B1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will explore the causality behind experimental choices, address common challenges, and offer robust, self-validating protocols to improve your synthesis yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline is most effectively approached via a two-stage process. The first stage involves the construction of the quinoline core to form the 4-hydroxy intermediate, followed by a chlorination step to yield the final product. This strategy is advantageous due to the commercial availability of the starting materials and the generally reliable nature of the transformations.[1]

The overall workflow is summarized below:

G cluster_stage1 Stage 1: Combes Quinoline Synthesis cluster_stage2 Stage 2: Chlorination A 3,4-Dimethoxyaniline C 4-Hydroxy-6,7-dimethoxy- 2,3-dimethylquinoline A->C Acid Catalyst (H₂SO₄) Heat B 3-Methyl-2,4-pentanedione B->C Acid Catalyst (H₂SO₄) Heat D 4-Chloro-6,7-dimethoxy- 2,3-dimethylquinoline C->D Chlorinating Agent (POCl₃) Heat

Caption: Two-stage synthetic workflow for 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline.

II. Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxy-2,3-dimethylquinoline

This stage utilizes the Combes quinoline synthesis , a classic and effective method for forming substituted quinolines from anilines and β-diketones.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Combes synthesis and why is a strong acid required?

The Combes synthesis begins with the nucleophilic attack of the aniline (3,4-dimethoxyaniline) on one of the carbonyl groups of the β-diketone (3-methyl-2,4-pentanedione) to form a Schiff base intermediate, which then tautomerizes to a more stable enamine.[2][4] A strong acid catalyst, typically concentrated sulfuric acid, is crucial for two reasons:

  • It protonates the enamine, activating the aromatic ring of the aniline for intramolecular electrophilic attack.

  • It facilitates the subsequent dehydration (loss of water) in the final aromatization step to form the stable quinoline ring system.[2][5]

Q2: How critical is the reaction temperature for the Combes synthesis?

Temperature is a critical parameter. The initial condensation to form the enamine often occurs at moderate temperatures, but the cyclization and dehydration steps require significant heating, typically in the range of 100-150°C.[3] Insufficient temperature will lead to low conversion, while excessive temperatures can cause decomposition of the starting materials and the product, leading to tar formation and reduced yield.[6]

Q3: Can other acid catalysts be used instead of sulfuric acid?

Yes, while concentrated sulfuric acid is common, polyphosphoric acid (PPA) is also frequently used and can sometimes give cleaner reactions or higher yields.[3] The choice of catalyst can be substrate-dependent, but for this specific transformation, both H₂SO₄ and PPA are effective.

Troubleshooting Guide: Stage 1

Issue: Very low or no yield of the 4-hydroxyquinoline product.

  • Potential Cause 1: Inappropriate Reaction Temperature. The cyclization step is the rate-determining step and requires sufficient thermal energy.[2]

    • Recommended Solution: Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 110-130°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Potential Cause 2: Inefficient Mixing. The reaction mixture can be viscous. Poor agitation can lead to localized overheating (charring) and incomplete reaction.[6]

    • Recommended Solution: Use a robust mechanical stirrer, especially for larger-scale reactions, to ensure the mixture is homogeneous and heat is distributed evenly.

  • Potential Cause 3: Poor Quality of Starting Materials. Impurities in the 3,4-dimethoxyaniline or 3-methyl-2,4-pentanedione can inhibit the reaction or lead to side products.[7]

    • Recommended Solution: Verify the purity of your starting materials by NMR or melting point. If necessary, purify the aniline by recrystallization or distillation. Ensure the β-diketone has not undergone significant self-condensation.

Issue: The reaction mixture turns into a dark, intractable tar.

  • Potential Cause: Uncontrolled Exotherm or Excessive Temperature. The reaction, especially the addition of aniline to concentrated sulfuric acid, can be highly exothermic.[6]

    • Recommended Solution: Control the rate of addition of reagents, particularly when adding the aniline to the acid. Use an ice bath to manage the initial exotherm. Do not exceed the optimal temperature range during the heating phase. Using a high-boiling inert solvent like mineral oil can sometimes help moderate the reaction and improve yields compared to running the reaction neat.[7]

Issue: Difficulty isolating the product from the reaction mixture.

  • Potential Cause: Viscous or tarry reaction mixture makes extraction difficult. This is a common issue with reactions run in strong acids at high temperatures.[6]

    • Recommended Solution: After cooling the reaction, carefully and slowly pour the mixture onto a large amount of crushed ice. This will dilute the acid and precipitate the product. The crude solid can then be collected by filtration. Neutralize the acidic filtrate carefully with a base (e.g., NaOH or NH₄OH) to precipitate any remaining product before extraction with an organic solvent.[7]

G Start Low Yield in Combes Synthesis Purity Check Purity of Starting Materials Start->Purity Impure Impure? Purity->Impure Temp Verify Reaction Temperature & Time Suboptimal Suboptimal? Temp->Suboptimal Mixing Ensure Efficient Stirring PoorMix Poor Mixing? Mixing->PoorMix Impure->Temp No Purify Purify Reagents (Recrystallize/Distill) Impure->Purify Yes Suboptimal->Mixing No OptimizeT Optimize Temp (110-130°C) Monitor by TLC Suboptimal->OptimizeT Yes MechStir Use Mechanical Stirrer PoorMix->MechStir Yes

Caption: Troubleshooting workflow for low yield in Stage 1.

III. Stage 2: Chlorination of 4-hydroxy-6,7-dimethoxy-2,3-dimethylquinoline

This stage converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) into a 4-chloro group, a versatile handle for further nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this transformation?

Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines.[8][9] It often serves as both the chlorinating agent and the solvent. Other reagents like thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for this specific substrate.[1][10]

Q2: What is the mechanism of chlorination with POCl₃?

The mechanism is analogous to a Vilsmeier-Haack reaction.[8][11] The oxygen of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position of the quinoline ring and displacing the phosphate leaving group to yield the 4-chloroquinoline product.[8]

Q3: Why is an excess of POCl₃ often used?

Using a large excess of POCl₃ serves two purposes: it acts as a solvent to ensure the reactants are fully dissolved, and the high concentration drives the reaction to completion according to Le Châtelier's principle.[8][9]

Troubleshooting Guide: Stage 2

Issue: Low yield of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.

    • Recommended Solution: Ensure the reaction is heated to a suitable temperature (typically reflux, ~100-110°C) for an adequate duration (4-12 hours).[8][10] Monitor the disappearance of the starting material by TLC.

  • Potential Cause 2: Moisture in the Reaction. POCl₃ is highly sensitive to moisture and will readily hydrolyze, reducing its effectiveness.

    • Recommended Solution: Use oven-dried glassware and ensure your 4-hydroxyquinoline starting material is completely dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.[8]

  • Potential Cause 3: Hydrolysis of Product During Workup. The 4-chloro group is an activated leaving group and can be hydrolyzed back to the 4-hydroxy starting material if exposed to water at non-neutral pH.[8]

    • Recommended Solution: After removing excess POCl₃ under reduced pressure, quench the reaction mixture by pouring it slowly onto crushed ice. Carefully neutralize the mixture with a base like aqueous potassium carbonate or sodium hydroxide while keeping the temperature low to minimize hydrolysis.[1][12]

Issue: The final product is dark and difficult to purify.

  • Potential Cause 1: Decomposition at High Temperatures. Prolonged heating or excessively high temperatures can lead to decomposition and the formation of colored impurities.

    • Recommended Solution: Adhere to the recommended temperature range (90-110°C) and monitor the reaction to avoid unnecessarily long heating times.[8][10]

  • Potential Cause 2: Residual Phosphorus Byproducts. Incomplete quenching or washing can leave phosphorus-containing byproducts that are difficult to remove.

    • Recommended Solution: After quenching and filtration, thoroughly wash the crude product with copious amounts of water. Purification by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) is highly recommended to remove baseline impurities.[1][10]

Issue: The reaction stalls and does not proceed to completion.

  • Potential Cause: Insufficient Chlorinating Agent. If not using POCl₃ as the solvent, an insufficient molar ratio of the chlorinating agent will result in incomplete conversion.

    • Recommended Solution: Ensure a sufficient molar excess of POCl₃ is used. A common ratio is at least 3-5 equivalents when a co-solvent is used, or using POCl₃ as the solvent is often the most effective approach.[8][10]

ParameterCondition 1[10]Condition 2[8]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Solvent Diethylene glycol dimethyl etherNone (POCl₃ as solvent)
Molar Ratio (Substrate:POCl₃) 1 : 3.51 : 22 (approx. by volume)
Temperature 100°C100°C
Time 6 hours6 hours
Typical Yield ~79%~70-85%
Caption: Table of typical reaction conditions for the chlorination of 4-hydroxyquinolines.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxy-2,3-dimethylquinoline
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully add concentrated sulfuric acid.

  • Reagent Addition: While cooling the flask in an ice bath, slowly add 3,4-dimethoxyaniline (1.0 eq). Once the addition is complete, add 3-methyl-2,4-pentanedione (1.1 eq) dropwise, maintaining the temperature below 20°C.

  • Heating: After addition is complete, remove the ice bath and heat the mixture to 110-120°C for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase).

  • Workup: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring.

  • Isolation: A precipitate should form. Adjust the pH to ~7-8 with a concentrated aqueous solution of sodium hydroxide. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the 4-hydroxyquinoline as a solid.

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the dry 4-hydroxy-6,7-dimethoxy-2,3-dimethylquinoline (1.0 eq).

  • Reagent Addition: In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) to act as both reagent and solvent (e.g., 10-15 mL per gram of starting material).[9]

  • Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction should become a clear solution. Monitor for the disappearance of the starting material by TLC.[9]

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Quenching: Very carefully and slowly, pour the residual oil onto a large amount of crushed ice with vigorous stirring. A solid should precipitate.

  • Isolation: Stir the slurry for 1-2 hours, then carefully neutralize with an aqueous solution of 10% potassium carbonate or sodium hydroxide to a pH of ~8.[1] Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v) to yield the pure 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline.[10]

V. References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from Grokipedia. [Link]

  • Organic Chemistry. (n.d.). Combes synthesis of quinolines. Retrieved from Organic-Chemistry.org. [Link]

  • Ma, Y., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. PMC. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from Scribd. [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from Google Patents.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline Solubilization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 4-chloro-6,7-dimethoxy-2,3-dimethylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline .

Highly substituted quinolines present a deceptive challenge: while their lipophilicity suggests they should readily dissolve in organic solvents like Dimethyl Sulfoxide (DMSO), their planar aromatic core often leads to robust crystal lattice packing. More critically, standard brute-force solubilization methods (like bulk heating) can chemically degrade this specific molecule. This guide synthesizes thermodynamic principles, chemical kinetics, and field-proven methodologies to ensure your compound remains both soluble and structurally intact.

Part 1: The Chemistry of the Problem (Why Standard Methods Fail)

Before troubleshooting, we must establish the causality behind the solubility failures associated with this compound.

  • The Thermodynamic Barrier (Crystal Packing vs. Cavity Formation): The 6,7-dimethoxy and 2,3-dimethyl groups create a highly lipophilic, planar molecule that forms strong intermolecular π−π stacks. To dissolve it, DMSO must form a "solvent cavity" large enough to encapsulate the molecule. Even trace amounts of water in the DMSO drastically increase the energy required to form this cavity, leading to immediate precipitation [1].

  • The Kinetic Degradation Risk (4-Haloquinoline Hydrolysis): The most critical error researchers make is heating this compound in standard (often hygroscopic) DMSO. 4-haloquinolines are vinylogous acid chlorides. At elevated temperatures (>40°C) in the presence of trace water, the polar aprotic nature of DMSO catalyzes a nucleophilic aromatic substitution ( SN​Ar ), hydrolyzing the 4-chloro group into a 4-hydroxyquinolone artifact[2]. Heating this compound to force dissolution will destroy your assay.

Mechanism A 4-Chloro-quinoline (Intact Compound) C Nucleophilic Substitution (Hydrolysis at C4) A->C B Trace H2O in DMSO + Heat (>40°C) B->C Catalyzes D 4-Hydroxy-quinoline (Assay-ruining Artifact) C->D - HCl

Fig 1: Heat-induced hydrolysis mechanism of 4-chloroquinolines in wet DMSO.

Part 2: Frequently Asked Questions (FAQs)

Q1: I added standard cell-culture grade DMSO, but the compound remains a cloudy suspension. What is wrong?

A1: Standard cell-culture DMSO rapidly absorbs atmospheric moisture. As water content increases, the dielectric constant shifts, and the thermodynamic cost of cavity formation in the solvent becomes too high for this bulky quinoline [1]. You must use newly opened, anhydrous DMSO (≤0.005% H2​O ) purged with argon or nitrogen.

Q2: If I cannot heat the solution to 60°C, how do I break the crystal lattice to achieve a 10 mM stock?

A2: You must substitute thermal energy with mechanical energy via low-energy bath sonication . Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles. This generates localized high-pressure gradients that shear the crystal lattice apart without raising the bulk temperature of the solvent, thereby protecting the labile 4-chloro bond [1].

Q3: My compound dissolved perfectly in DMSO, but it "crashes out" (precipitates) the moment I dilute it into my aqueous assay buffer. How do I prevent this?

A3: This is a classic solvent-shock nucleation event. The sudden drop in solvent lipophilicity forces the hydrophobic methoxy and methyl groups to aggregate. To prevent this, you must bridge the dielectric gap using an intermediate co-solvent step (e.g., PEG400 or Tween-80) before introducing the compound to the aqueous phase [3].

Part 3: Quantitative Solubilization Parameters

To ensure reproducibility, adhere to the following comparative parameters when handling this specific quinoline derivative.

Table 1: Solubilization Parameters for 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline

ParameterStandard Organic Compounds4-Chloro-Quinoline TargetScientific Rationale
DMSO Grade Cell-culture grade (≤0.1% H2​O )Anhydrous (≤0.005% H2​O ) Prevents SN​Ar hydrolysis and maintains thermodynamic cavity formation.
Max Temperature 50°C - 60°C≤ 30°C Bulk heat accelerates the hydrolysis of the electrophilic C4 position.
Energy Input Heat + VortexingBath Sonication (15-30 min) Cavitation breaks π−π stacking without thermal degradation.
Storage Temp -20°C-80°C (Single-use Aliquots) Prevents synergistic precipitation caused by repeated freeze-thaw cycles.

Part 4: Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating a Quality Control (QC) mass-shift check, you verify the structural integrity of your compound before committing it to expensive downstream biological assays.

Workflow Step1 1. Equilibrate Dry Compound to Room Temp Step2 2. Add Anhydrous DMSO (≤0.005% H2O) Step1->Step2 Step3 3. Gentle Vortexing Step2->Step3 Decision Solution Clear? Step3->Decision Step4 4. Bath Sonication (15-30 min, <30°C) Decision->Step4 No Step5 5. LC-MS QC Check (Verify Intact Mass) Decision->Step5 Yes Step4->Decision Danger DO NOT HEAT (Prevents Hydrolysis) Step4->Danger Avoid

Fig 2: Safe solubilization workflow prioritizing sonication and LC-MS validation over bulk heating.

Protocol A: Preparation of a 10 mM Master Stock

Objective: Achieve complete dissolution without compromising the 4-chloro moiety.

  • Equilibration: Remove the lyophilized 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents atmospheric condensation on the cold powder).

  • Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox), add the calculated volume of newly opened, anhydrous DMSO to achieve a 10 mM concentration.

  • Mechanical Agitation: Vortex gently for 60 seconds.

  • Acoustic Cavitation: If particulates remain, place the sealed vial in a room-temperature ultrasonic water bath. Sonicate for 15 minutes. Monitor the bath temperature; if it exceeds 30°C, replace the water with cooler water.

  • Self-Validation (QC Step): Withdraw a 1 µL aliquot and analyze via LC-MS.

    • Success Criterion: Presence of the intact parent mass ( [M+H]+ ).

    • Failure Criterion: A mass shift of -18 Da (loss of Cl, addition of OH), indicating the protocol was too harsh and the compound has hydrolyzed.

  • Storage: Immediately aliquot the validated stock into single-use amber vials and store at -80°C.

Protocol B: Step-Down Aqueous Dilution (Preventing "Crashing Out")

Objective: Dilute the 10 mM DMSO stock into an aqueous assay buffer (e.g., PBS) without inducing precipitation.

  • Intermediate Dilution: Do not pipette the 10 mM DMSO stock directly into the aqueous buffer. Instead, create an intermediate 1 mM stock using a co-solvent mixture (e.g., 10% DMSO / 40% PEG400 / 50% Assay Buffer).

  • Order of Addition: Always add the organic stock dropwise into the rapidly vortexing aqueous phase. (Causality: Adding water to the organic phase creates localized zones of high water concentration, triggering instant nucleation. Adding organic to water ensures rapid dispersion).

  • Vehicle Control: Prepare an identical solvent mixture lacking the target compound to validate that observed biological effects are not artifacts of the PEG400/DMSO concentration [3].

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening.[Link]

  • Gershon, H., Donald, M. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons.[Link]

Troubleshooting

Technical Support Center: HPLC Analysis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline

Welcome to the technical support center for the HPLC analysis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a primary focus on achieving a stable and clean baseline. A reliable baseline is paramount for accurate quantification and impurity profiling, forming the bedrock of trustworthy analytical data.

This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to diagnose and resolve issues effectively.

Section 1: Troubleshooting Baseline Noise

Baseline noise in HPLC can be a significant obstacle to achieving accurate and reproducible results, often masking low-level impurities and compromising peak integration.[1] Understanding the characteristics of the noise is the first step in diagnosing its source.

Q1: My baseline is drifting consistently upwards or downwards. What are the likely causes and how can I fix it?

A1: Baseline drift is a gradual, consistent change in the baseline over the course of a run. It can be a significant issue, especially in long analyses, as it can affect the accuracy of peak integration.[2]

Common Causes & Solutions:

  • Mobile Phase Inhomogeneity or Degradation:

    • Causality: The composition of the mobile phase can change over time due to the evaporation of a more volatile component or the degradation of additives like trifluoroacetic acid (TFA).[2] This change in composition alters the mobile phase's absorbance, leading to a drifting baseline.

    • Protocol:

      • Prepare Fresh Mobile Phase: It is best practice to prepare fresh mobile phase daily.[3] For aqueous mobile phases containing buffers, do not store them at room temperature for more than two days to prevent microbial growth.[3]

      • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents to minimize impurities that can contribute to baseline drift.[1]

      • Degas Thoroughly: Ensure your mobile phase is adequately degassed using an inline degasser, helium sparging, or sonication to prevent bubble formation, which can cause both drift and erratic noise.[1][2]

  • Column Temperature Fluctuations:

    • Causality: The viscosity of the mobile phase and the retention characteristics of the column are sensitive to temperature changes.[1] If the column temperature is not stable, it can lead to a drifting baseline. This is particularly critical for detectors like refractive index (RI) detectors.[2]

    • Protocol:

      • Use a Column Oven: Employ a thermostatically controlled column oven to maintain a stable temperature throughout the analysis.[4]

      • Allow for Equilibration: Ensure the column is fully equilibrated with the mobile phase at the set temperature before starting a run. A stable baseline is a good indicator of equilibration.[5]

  • Column Bleed:

    • Causality: As a column ages, the stationary phase can slowly degrade and "bleed" off the column. This bleeding of organic material can cause a rising baseline, especially during gradient elution.[1]

    • Protocol:

      • Column Washing: Regularly flush the column with a strong solvent to remove strongly retained compounds.[6]

      • Replace the Column: If column bleed is excessive and cannot be resolved by washing, the column may need to be replaced.

  • Detector Issues:

    • Causality: A dirty flow cell or a deteriorating detector lamp can also cause baseline drift.[1]

    • Protocol:

      • Clean the Flow Cell: Flush the flow cell with a suitable solvent to remove any contaminants.[7]

      • Check Lamp Performance: Monitor the detector lamp's energy output. An aging lamp can lead to increased noise and drift.[1]

Q2: I'm observing high-frequency, sharp spikes in my baseline (short-term noise). What's the cause?

A2: High-frequency noise typically appears as sharp, random spikes in the baseline and is often caused by electrical or mechanical issues.[8]

Common Causes & Solutions:

  • Air Bubbles in the System:

    • Causality: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline due to the significant difference in refractive index between the liquid mobile phase and the air.[2]

    • Protocol:

      • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed.[2]

      • Purge the Pump: Purge the HPLC pump to remove any trapped air bubbles.[9]

      • Check for Leaks: Inspect all fittings and connections for leaks, as these can introduce air into the system.[9]

  • Electrical Interference:

    • Causality: Other electronic equipment in the laboratory can sometimes interfere with the HPLC detector's signal, causing high-frequency noise.[8]

    • Protocol:

      • Isolate the HPLC System: If possible, plug the HPLC system into a dedicated electrical circuit.

      • Check for Grounding Issues: Ensure the instrument is properly grounded.

  • Faulty Detector Lamp:

    • Causality: An aging or failing detector lamp can arc, producing sharp, sporadic spikes in the baseline.[10]

    • Protocol:

      • Inspect Lamp: Check the lamp's operating hours and replace it if it has exceeded its recommended lifetime.

Q3: My baseline shows low-frequency, undulating waves (long-term noise). How can I troubleshoot this?

A3: Low-frequency noise, which appears as slow, rolling waves in the baseline, is often related to the pump or incomplete mobile phase mixing.

Common Causes & Solutions:

  • Pump Pulsations:

    • Causality: HPLC pumps deliver the mobile phase in a series of strokes. While modern pumps have built-in dampers to minimize this, worn pump seals or faulty check valves can lead to pressure fluctuations that manifest as a wavy baseline.[3] The frequency of this noise is often proportional to the pump's stroke rate.[11]

    • Protocol:

      • Inspect and Replace Pump Seals: Worn pump seals are a common cause of pressure fluctuations and leaks.[12]

      • Clean or Replace Check Valves: Dirty or malfunctioning check valves can impede the smooth flow of the mobile phase.[13]

      • Purge the Pump: Ensure there is no air trapped in the pump heads.[9]

  • Inadequate Mobile Phase Mixing:

    • Causality: When using a gradient or a mobile phase with multiple components, incomplete mixing can lead to variations in the mobile phase composition reaching the detector, resulting in a wavy baseline.[10]

    • Protocol:

      • Use a Mixer: Ensure your HPLC system is equipped with an appropriate mixer. For some applications, an additional static mixer can improve baseline stability.[2]

      • Premix Mobile Phase: For isocratic methods, premixing the mobile phase components manually can sometimes provide a more stable baseline than online mixing.

Section 2: FAQs for 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline Analysis

Q4: What is a good starting HPLC method for the analysis of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline?

A4: A reversed-phase HPLC method is a common and effective approach for the analysis of quinoline derivatives.[14]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for many quinoline derivatives.[15]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile often provides good peak shape and lower UV cutoff compared to methanol. Formic acid helps to protonate the quinoline nitrogen, leading to better peak symmetry.[16]
Elution GradientA gradient elution is often necessary to separate the main compound from potential impurities with different polarities.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmQuinolines typically have strong UV absorbance. A wavelength of 254 nm is a good starting point, but a UV scan of the compound should be performed to determine the absorbance maximum.[15][17]
Column Temp. 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[16]
Q5: I am observing peak tailing with my 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline peak. What could be the issue?

A5: Peak tailing is a common issue in HPLC and can be caused by several factors.[1]

Potential Causes & Solutions:

  • Secondary Interactions:

    • Causality: The basic nitrogen atom in the quinoline ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Protocol:

      • Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer exposed silanol groups.

      • Lower Mobile Phase pH: Adding an acid like formic acid or TFA to the mobile phase will protonate the quinoline nitrogen, minimizing its interaction with silanol groups.[16]

      • Use a Base-Deactivated Column: Columns specifically designed for the analysis of basic compounds can provide improved peak shape.

  • Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1]

    • Protocol:

      • Reduce Injection Volume or Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Column Contamination:

    • Causality: Contaminants from previous injections can accumulate at the head of the column, causing peak distortion.[3]

    • Protocol:

      • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities.[18]

      • Flush the Column: Regularly flush the column with a strong solvent.

Q6: How do I ensure my column is properly conditioned and equilibrated for this analysis?

A6: Proper column conditioning and equilibration are crucial for achieving a stable baseline and reproducible retention times.[5][19]

Column Conditioning and Equilibration Workflow:

G cluster_0 Column Conditioning & Equilibration NewColumn New Column in Shipping Solvent FlushIntermediate Flush with Miscible Intermediate Solvent (e.g., Isopropanol) NewColumn->FlushIntermediate If shipping solvent is immiscible with mobile phase FlushStrong Flush with 100% Organic (e.g., Acetonitrile) NewColumn->FlushStrong If shipping solvent is miscible FlushIntermediate->FlushStrong IntroduceMobilePhase Gradually Introduce Mobile Phase (without buffer) FlushStrong->IntroduceMobilePhase EquilibrateFinal Equilibrate with Final Mobile Phase (with buffer) for 10-20 column volumes IntroduceMobilePhase->EquilibrateFinal BaselineStable Monitor for Stable Baseline & Pressure EquilibrateFinal->BaselineStable BaselineStable->EquilibrateFinal Not Stable Ready Ready for Injection BaselineStable->Ready Stable

Caption: Workflow for proper HPLC column conditioning and equilibration.

Section 3: Systematic Troubleshooting Approach

When faced with baseline noise, a systematic approach is key to efficiently identifying and resolving the problem.

Troubleshooting Logic Diagram:

G cluster_1 Systematic Baseline Noise Troubleshooting Start Baseline Noise Observed CheckMobilePhase Prepare Fresh Mobile Phase & Degas Thoroughly Start->CheckMobilePhase ProblemSolved1 Problem Solved? CheckMobilePhase->ProblemSolved1 CheckPump Check Pump: Purge, Inspect Seals & Check Valves ProblemSolved1->CheckPump No End Analysis Stable ProblemSolved1->End Yes ProblemSolved2 Problem Solved? CheckPump->ProblemSolved2 CheckColumn Isolate Column: Replace with Union ProblemSolved2->CheckColumn No ProblemSolved2->End Yes NoiseGone Noise Disappears? CheckColumn->NoiseGone ColumnIssue Issue is Column-Related (Contamination, Bleed) NoiseGone->ColumnIssue Yes CheckDetector Check Detector: Clean Flow Cell, Check Lamp NoiseGone->CheckDetector No CleanFlushColumn Clean/Flush or Replace Column ColumnIssue->CleanFlushColumn CleanFlushColumn->End ProblemSolved3 Problem Solved? CheckDetector->ProblemSolved3 ContactService Contact Service Engineer ProblemSolved3->ContactService No ProblemSolved3->End Yes

Caption: A logical flow for troubleshooting HPLC baseline noise.

By following these guidelines and employing a systematic approach to troubleshooting, you can significantly improve the quality and reliability of your HPLC data for 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Retrieved from [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks - G-M-I, Inc. (2025, March 25). Retrieved from [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18). Retrieved from [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Retrieved from [Link]

  • TECH TIP: The Importance of Chromatography Column Conditioning - GenTech Scientific. (2023, June 15). Retrieved from [Link]

  • Understanding and Preventing Baseline Drift in HPLC-ECD - Amuza Inc. (2025, October 27). Retrieved from [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. (n.d.). Retrieved from [Link]

  • HPLC Column Conditioning and Equilibration | PDF | High Performance Liquid Chromatography - Scribd. (2022, July 19). Retrieved from [Link]

  • HPLC Pump Care and Troubleshooting - Chrom Tech, Inc. (2025, October 14). Retrieved from [Link]

  • Eliminating Baseline Problems - Agilent. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.). Retrieved from [Link]

  • LC Column Conditioning - Restek Resource Hub. (2018, April 23). Retrieved from [Link]

  • Isolating Detector Noise: Part 1 - Separation Science. (2023, December 9). Retrieved from [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Retrieved from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). Retrieved from [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved from [Link]

  • HPLC Column Conditioning / Activation - Phenomenex. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). Retrieved from [Link]

  • hplc-troubleshooting-poster.pdf - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (n.d.). Retrieved from [Link]

    • Preparation of Mobile Phase for HPLC. (n.d.). Retrieved from [Link]

  • Isolating Detector Noise: Part 2 - Separation Science. (2023, December 9). Retrieved from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
  • An Efficient & Sustainable Synthesis of the Antimalarial Drug Tafenoquine - Semantic Scholar. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • UHPLC Analysis of a Pesticide Formulation Using the ACQUITY Arc System with PDA, Mass Detection, and Empower 3. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline vs. Alternative Quinoline Scaffolds in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale In modern targeted drug discovery, the quinoline scaffold is a privileged pharmacophore, particularly in the development of small-molecule receptor tyrosine kinase (RTK) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern targeted drug discovery, the quinoline scaffold is a privileged pharmacophore, particularly in the development of small-molecule receptor tyrosine kinase (RTK) inhibitors targeting angiogenesis and tumor proliferation (e.g., VEGFR, EGFR, and c-Met) [1].

When designing these inhibitors, the choice of the starting building block dictates both the synthetic feasibility and the ultimate pharmacokinetic profile of the drug. 4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline (CAS: 1178831-43-0) represents a highly specialized, multi-functionalized intermediate. Unlike standard unsubstituted quinolines, every functional group on this molecule serves a distinct mechanistic purpose in both chemical reactivity and biological target engagement.

SARLogic Core Quinoline Scaffold C4 C4-Chloro Core->C4 C67 C6,7-Dimethoxy Core->C67 C23 C2,3-Dimethyl Core->C23 E1 Electrophilic Center (Enables SNAr Coupling) C4->E1 E2 Kinase Hinge Binding & Aqueous Solubility C67->E2 E3 Steric Clash (Conformational Locking) C23->E3

Caption: Structure-Activity Relationship (SAR) logic tree for the functionalized quinoline core.

The Causality of Substitution
  • The C4-Chloro Group: Acts as the primary electrophilic site for Nucleophilic Aromatic Substitution (SNAr). It allows for the rapid introduction of anilines or phenols to create the critical 4-amino/4-aryloxy linkage found in drugs like lenvatinib and bosutinib [2].

  • The C6,7-Dimethoxy Groups: These electron-donating groups (EDGs) dramatically increase the aqueous solubility of the planar aromatic system. Biologically, the oxygen atoms act as vital hydrogen-bond acceptors, interacting directly with the cysteine residues in the ATP-binding hinge region of kinases.

  • The C2,3-Dimethyl Groups: This is where this specific compound diverges from simpler analogs. The methyl groups create severe steric hindrance adjacent to the C4 position. When an aniline is coupled at C4, the steric clash forces the aniline ring to twist out of the quinoline plane (atropisomerism). This orthogonal "locked" conformation is highly desirable for fitting into deep, narrow hydrophobic kinase pockets, thereby increasing target selectivity and reducing off-target toxicity.

Comparative Analysis: Target Compound vs. Structural Analogs

To understand the value of 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline, we must objectively compare it against its structural alternatives. The presence of EDGs (methoxy) and steric bulk (methyls) creates a complex push-pull dynamic on the SNAr reactivity.

While the methoxy groups improve biological binding, they push electron density into the quinoline ring, making the C4 carbon less electrophilic. Consequently, SNAr reactions with this compound require harsher conditions or acid catalysis compared to unsubstituted analogs [3].

Table 1: Quantitative & Qualitative Scaffold Comparison
Building BlockSubstituentsRelative SNAr ReactivityC4 Conformational FreedomPrimary Application Profile
4-Chloro-6,7-dimethoxy-2,3-dimethylquinoline 6,7-diOMe, 2,3-diMeLow (Requires acid catalysis)Highly Restricted (Orthogonal) Highly selective kinase inhibitors; conformationally locked drugs.
4-Chloro-6,7-dimethoxyquinoline 6,7-diOMe onlyModerateFree RotationBroad-spectrum RTK inhibitors; standard hinge-binding.
4-Chloro-2,3-dimethylquinoline 2,3-diMe onlyHighHighly RestrictedLipophilic targets; probes requiring steric bulk without hinge H-bonding.
4-Chloroquinoline None (Unsubstituted)Very High (Rapid SNAr)Free RotationEarly-stage screening libraries; baseline reactivity models.

Experimental Methodology: Self-Validating SNAr Protocol

By adding a catalytic amount of hydrochloric acid (HCl), we protonate the N1 nitrogen of the quinoline. This generates a highly electrophilic quinolinium ion, restoring the reactivity of the C4 position despite the electron-donating methoxy groups [2].

SNArWorkflow Prep 1. Reagent Prep (Anhydrous iPrOH) React 2. SNAr Reaction (Cat. HCl, 80°C) Prep->React Monitor 3. LC-MS Monitor (Isotope Tracking) React->Monitor Workup 4. Aqueous Workup (Neutralization) Monitor->Workup Purify 5. Flash Chrom. (>98% Purity) Workup->Purify

Caption: Acid-catalyzed SNAr workflow for coupling deactivated 4-chloroquinolines.

Step-by-Step Protocol: Coupling with 4-Fluoroaniline

This protocol is designed as a self-validating system. The analytical checkpoints ensure that causality between reaction conditions and product formation is continuously verified.

  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask, dissolve 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline (1.0 eq, 2.0 mmol) and 4-fluoroaniline (1.2 eq, 2.4 mmol) in 15 mL of anhydrous isopropanol (iPrOH).

  • Acid Activation: Add 2-3 drops of concentrated HCl (37%). Causality Check: The solution will likely shift in color (often deepening to yellow/orange) as the quinolinium salt forms, visually confirming the activation of the electrophile.

  • Thermal Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validating LC-MS Monitoring: At 8 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject.

    • Validation Metric: Look for the disappearance of the starting material mass ( [M+H]+ = 252.1). Crucially, ensure the characteristic 3:1 isotopic ratio of the 35Cl/37Cl isotopes is gone. The product mass should appear at [M+H]+ = 327.1, confirming the displacement of chlorine (loss of 35 Da) by the aniline (addition of 110 Da).

  • Quenching & Workup: Once LC-MS confirms >95% conversion, cool the reaction to room temperature. Concentrate the solvent in vacuo. Resuspend the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 20 mL) to neutralize the hydrochloride salt and remove excess aniline.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography (DCM:MeOH gradient, 99:1 to 95:5) to yield the pure 4-anilinoquinoline derivative.

Biological Context: Pathway Inhibition

Once synthesized, these 4-anilino-6,7-dimethoxy-2,3-dimethylquinoline derivatives are typically evaluated in biochemical kinase assays. Their primary mechanism of action is competitive inhibition at the ATP-binding site of RTKs, effectively shutting down downstream signaling cascades responsible for tumor angiogenesis.

KinasePathway VEGF VEGF Ligand VEGFR VEGFR-2 (Target) VEGF->VEGFR PLCg PLC-gamma VEGFR->PLCg Phosphorylation Quinoline Quinoline Derivative (ATP-Competitive Inhibitor) Quinoline->VEGFR Inhibition MEK MEK / ERK Cascade PLCg->MEK Proliferation Tumor Proliferation & Angiogenesis MEK->Proliferation

Caption: Mechanism of action for quinoline derivatives in the VEGFR-2 signaling pathway.

The inclusion of the 2,3-dimethyl groups ensures that the molecule does not promiscuously bind to off-target kinases that lack the specific deep hydrophobic pocket required to accommodate the orthogonally twisted aniline ring. This structural nuance is what elevates 4-chloro-6,7-dimethoxy-2,3-dimethylquinoline from a simple chemical building block to a precision tool in rational drug design.

References

  • Title: Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ortho Selectivity in SNAr Substitutions of 2,4-Dihaloaromatic Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to the Efficacy of the 4-Chloro-6,7-dimethoxyquinoline Scaffold in Oncology Research

This guide provides an in-depth technical analysis of 4-chloro-6,7-dimethoxyquinoline, a pivotal scaffold in modern medicinal chemistry. We will explore its role not as a standalone therapeutic, but as a crucial syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of 4-chloro-6,7-dimethoxyquinoline, a pivotal scaffold in modern medicinal chemistry. We will explore its role not as a standalone therapeutic, but as a crucial synthetic intermediate for a class of potent anticancer agents. This document is designed for researchers, scientists, and drug development professionals, offering a comparative perspective on the efficacy of its derivatives against established cancer therapies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinoline Scaffold in Cancer Therapy

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of this scaffold allows for the precise tuning of a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Within this important class of compounds, 4-chloro-6,7-dimethoxyquinoline has emerged as a critical intermediate for the synthesis of targeted cancer therapies, most notably as a key building block for several tyrosine kinase inhibitors (TKIs).[2] Its unique electronic and steric properties make it an ideal starting point for developing potent and selective anticancer agents.[1][2]

From Intermediate to Active Agent: Synthesis of a 4-Anilino-6,7-dimethoxyquinoline Derivative

The true potential of 4-chloro-6,7-dimethoxyquinoline is unlocked through its conversion into more complex, biologically active molecules. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, a feature elegantly exploited in the synthesis of potent 4-anilinoquinoline derivatives.[2][3] This reaction allows for the facile introduction of various amine-containing side chains, which are crucial for binding to the ATP-binding pocket of target kinases.[1]

Detailed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of a 4-anilino-6,7-dimethoxyquinoline derivative.

Objective: To synthesize a representative N-aryl-6,7-dimethoxyquinolin-4-amine from 4-chloro-6,7-dimethoxyquinoline.

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and the desired substituted aniline (1.2 equivalents) in isopropanol.[4]

  • Stir the mixture at reflux for 5-6 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to obtain a solid residue.[4]

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 10:1 Dichloromethane/Methanol) to yield the pure target compound.[4]

Causality Behind Experimental Choices:

  • Isopropanol as Solvent: Isopropanol is a polar protic solvent that can facilitate the nucleophilic aromatic substitution reaction. It is also relatively easy to remove under reduced pressure.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Excess Aniline: Using a slight excess of the aniline nucleophile helps to drive the reaction to completion.

  • Column Chromatography: This is a standard purification technique in organic synthesis to separate the desired product from any unreacted starting materials or byproducts.

Mechanism of Action: Targeting Dysregulated Signaling Pathways

Derivatives of 4-chloro-6,7-dimethoxyquinoline primarily exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.[2] Many of these derivatives function as ATP-competitive inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1]

Key targets for these derivatives include:

  • c-Met (Hepatocyte Growth Factor Receptor): The HGF/c-Met signaling pathway is vital in the development and progression of many cancers.[1] Inhibition of c-Met can halt tumor growth, invasion, and metastasis.[2]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): By blocking VEGFR, these compounds disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[2]

The diagram below illustrates the inhibition of the c-Met signaling cascade by a 4-anilino-6,7-dimethoxyquinoline derivative.

cMet_pathway cluster_membrane Cell Membrane c-Met c-Met Phosphorylation Phosphorylation c-Met->Phosphorylation Dimerization & Autophosphorylation HGF HGF HGF->c-Met Binds Derivative 4-Anilino-6,7-dimethoxy quinoline Derivative Derivative->Phosphorylation Inhibits ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream_Signaling Activates Cellular_Effects Proliferation, Angiogenesis, Metastasis Downstream_Signaling->Cellular_Effects Promotes

Caption: Inhibition of the HGF/c-Met signaling cascade.

Comparative Efficacy of Quinoline Derivatives and Standard TKIs

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate greater potency. The following table presents a comparison of the in vitro activity of representative 4-anilino-6,7-dimethoxyquinoline derivatives against established tyrosine kinase inhibitors in various cancer cell lines.

Compound/DrugTarget(s)Cancer Cell LineIC50 / GI50 (µM)Reference
Quinoline Derivative 12f c-Met-0.057[1]
Quinoline Derivative 12g c-Met-0.065[1]
Quinoline Derivative 14m Topo ILOX IMVI (Melanoma)0.116[5]
Gefitinib EGFRPC-9 (NSCLC)0.008 - 0.077[6]
Erlotinib EGFRHCC827 (NSCLC)0.013[6]
Cabozantinib VEGFR, c-Met-Varies[2][7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[6]

This data highlights that derivatives of the 4-chloro-6,7-dimethoxyquinoline scaffold exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range, comparable to that of established drugs like Gefitinib and Erlotinib.

Experimental Protocol for Determining Cytotoxic Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol for assessing cytotoxicity is essential. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Detailed Protocol: MTT Assay for IC50 Determination

Objective: To determine the IC50 value of a synthesized quinoline derivative in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized quinoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the quinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent & Incubate 4 hours D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: A typical experimental workflow for in vitro cytotoxicity screening.[1]

Discussion and Future Directions

The 4-chloro-6,7-dimethoxyquinoline scaffold is a highly valuable and versatile starting point in modern drug discovery.[1] Its derivatives have demonstrated potent biological activity, particularly as anticancer agents through the inhibition of critical signaling kinases like c-Met and enzymes such as Topoisomerase I.[1] The established synthetic routes and the scaffold's amenability to chemical modification make it an attractive platform for the development of new therapeutics.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity. Furthermore, exploring the efficacy of these compounds in combination with other anticancer agents could lead to synergistic effects and overcome drug resistance. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and more effective cancer therapies.

References

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  • 4-chloro-6,7-dimethoxyquinoline | 35654-56-9. ChemicalBook.
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  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
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